molecular formula C19H18ClN3OS B2481556 2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE CAS No. 869345-98-2

2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE

Cat. No.: B2481556
CAS No.: 869345-98-2
M. Wt: 371.88
InChI Key: FCSRCICAJCNBDL-UHFFFAOYSA-N
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Description

2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that features an imidazole ring, a benzyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of glyoxal and ammonia to form the imidazole core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the benzyl and chlorophenyl groups can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and chlorophenyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

2-(1-benzylimidazol-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-17-9-5-4-8-16(17)12-22-18(24)14-25-19-21-10-11-23(19)13-15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSRCICAJCNBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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